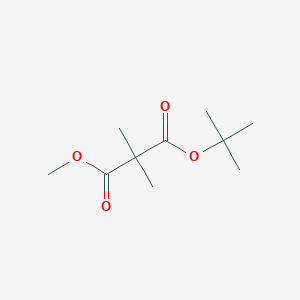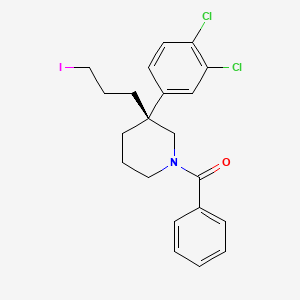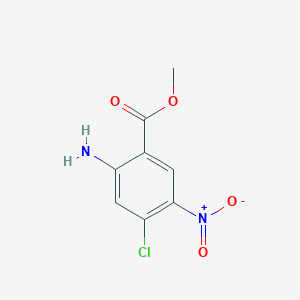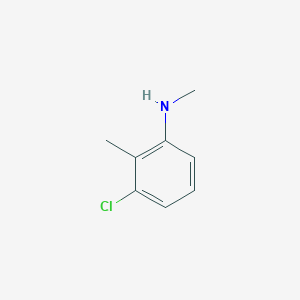
3-Cloro-N,2-dimetil-anilina
Descripción general
Descripción
3-Chloro-n,2-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a substituted derivative of aniline, where the amino group is bonded to a chlorinated benzene ring and two methyl groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
3-Chloro-n,2-dimethylaniline is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Employed in the production of dyes, pigments, and other chemical products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n,2-dimethylaniline typically involves the chlorination of n,2-dimethylaniline. One common method includes the use of N,N-dimethylformamide as a solvent, with sulfur and sodium hydrogen carbonate as reagents. The reaction is carried out at temperatures between 110-140°C for 10-24 hours .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-n,2-dimethylaniline often involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-n,2-dimethylaniline undergoes various chemical reactions, including:
Nitration: In acidic conditions, nitration can yield 3-nitrodimethylaniline.
Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Nitration: Typically involves and .
Friedel-Crafts Acylation: Uses and as a catalyst.
Reduction: Commonly employs and a like .
Major Products:
3-Nitrodimethylaniline: from nitration.
Acylated derivatives: from Friedel-Crafts acylation.
Amines: from reduction reactions
Mecanismo De Acción
The mechanism of action of 3-Chloro-n,2-dimethylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A tertiary amine with similar structural features but without the chlorine atom.
3-Chloroaniline: Lacks the methyl groups present in 3-Chloro-n,2-dimethylaniline.
Uniqueness: 3-Chloro-n,2-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications .
Propiedades
IUPAC Name |
3-chloro-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPSTFCZJTYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562232 | |
| Record name | 3-Chloro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41456-52-4 | |
| Record name | 3-Chloro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



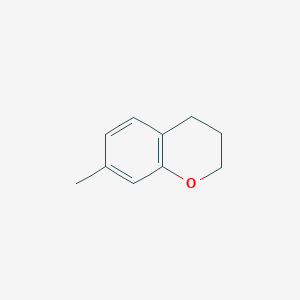
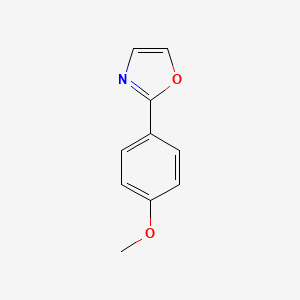
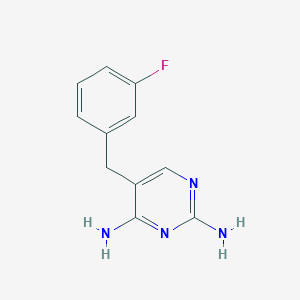
![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
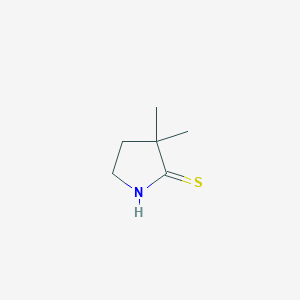
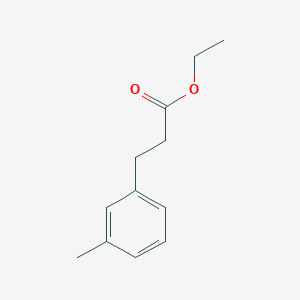
![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)
